2,2-Dimethyl-2'-trifluoromethylpropiophenone
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Overview
Description
2,2-Dimethyl-2’-trifluoromethylpropiophenone is an organic compound with the molecular formula C12H13F3O It is a fluorinated ketone, characterized by the presence of a trifluoromethyl group attached to the phenyl ring and two methyl groups attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses a trifluoromethylbenzene derivative and 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 2,2-Dimethyl-2’-trifluoromethylpropiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of trifluoromethylbenzoic acid.
Reduction: Formation of 2,2-dimethyl-2’-trifluoromethylpropanol.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
2,2-Dimethyl-2’-trifluoromethylpropiophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-2’-trifluoromethylpropiophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-2’-fluoromethylpropiophenone
- 2,2-Dimethyl-2’-chloromethylpropiophenone
- 2,2-Dimethyl-2’-bromomethylpropiophenone
Uniqueness
2,2-Dimethyl-2’-trifluoromethylpropiophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group increases the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various applications.
Properties
IUPAC Name |
2,2-dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-11(2,3)10(16)8-6-4-5-7-9(8)12(13,14)15/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKWMUPILWNEJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=CC=C1C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642475 |
Source
|
Record name | 2,2-Dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-36-4 |
Source
|
Record name | 2,2-Dimethyl-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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